Abd-295

Description

Properties

CAS No. |

871113-99-4 |

|---|---|

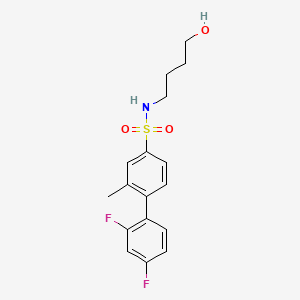

Molecular Formula |

C17H19F2NO3S |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

4-(2,4-difluorophenyl)-N-(4-hydroxybutyl)-3-methylbenzenesulfonamide |

InChI |

InChI=1S/C17H19F2NO3S/c1-12-10-14(24(22,23)20-8-2-3-9-21)5-7-15(12)16-6-4-13(18)11-17(16)19/h4-7,10-11,20-21H,2-3,8-9H2,1H3 |

InChI Key |

TYHUSNQWWKFBCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCCCO)C2=C(C=C(C=C2)F)F |

Appearance |

Solid powder |

Other CAS No. |

871113-99-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ABD-295; ABD295; ABD 295 |

Origin of Product |

United States |

Foundational & Exploratory

ASTX295 in p53 Wild-Type Cancers: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASTX295 is an orally bioavailable, potent, and selective small molecule antagonist of the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase. In cancers harboring wild-type p53, the tumor suppressor functions of p53 are often abrogated by its interaction with MDM2, which targets p53 for proteasomal degradation.[1] ASTX295 is designed to disrupt this interaction, thereby reactivating p53 and its downstream tumor suppressor pathways, including cell cycle arrest, DNA repair, and apoptosis.[2][3] This document provides an in-depth technical overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to ASTX295 in the context of p53 wild-type malignancies. A distinguishing feature of ASTX295 is its differentiated pharmacokinetic profile, characterized by a shorter plasma half-life, which is hypothesized to mitigate the on-target bone marrow toxicities, such as thrombocytopenia, observed with first-generation MDM2 inhibitors.[1][4][5]

Core Mechanism of Action: MDM2-p53 Pathway Modulation

ASTX295 directly binds to MDM2, preventing its interaction with p53. This leads to the stabilization and accumulation of p53 protein, which can then translocate to the nucleus and activate the transcription of its target genes.[6] Key downstream effectors of p53 activation include p21 (CDKN1A), which mediates cell cycle arrest, and pro-apoptotic proteins that initiate programmed cell death.[4][7] The reactivation of p53's tumor suppressor functions forms the basis of ASTX295's anti-cancer activity in p53 wild-type tumors.[8]

Caption: ASTX295 inhibits MDM2, leading to p53 stabilization and activation of downstream pathways.

Preclinical Data

In Vitro Potency and Activity

ASTX295 demonstrates potent inhibition of the MDM2-p53 interaction and significant anti-proliferative activity in a wide range of p53 wild-type cancer cell lines.

| Parameter | Cell Line | Value | Assay | Reference |

| MDM2 IC50 | - | <1 nM | ELISA | [6][7] |

| GI50 | SJSA-1 (MDM2-amplified) | 27 nM | Cell Viability | [2][6] |

| Panel of 219 p53 WT cell lines | 143 lines < 1 µM, 50 lines < 0.1 µM | Cell Viability | [2][6] | |

| 12 TP53 WT lymphoid cell lines | <1 nM - 100 nM | Cell Viability (CTG) | [7] | |

| Primary TP53 WT MCL samples | 4.3 nM - 100 nM (in 12/25 samples) | Cell Viability (CTG) | [7] | |

| p53 Induction EC50 | - | 10 nM (after 2 hours) | In Vitro Analysis | [2][6] |

IC50: Half maximal inhibitory concentration; GI50: Half maximal growth inhibition; EC50: Half maximal effective concentration; CTG: Cell-Titer Glo.

In Vivo Efficacy

In vivo studies using xenograft models of p53 wild-type cancers have shown that oral administration of ASTX295 leads to robust induction of p53 and its target genes, resulting in dose-dependent tumor growth inhibition.[2][6] Notably, preclinical studies indicated no significant hematological changes, supporting the hypothesis of a bone-marrow sparing profile.[9]

Clinical Data Overview

A first-in-human, Phase 1/2 clinical trial (NCT03975387) has evaluated the safety, pharmacokinetics, and preliminary efficacy of ASTX295 in patients with advanced solid tumors harboring wild-type p53.[5][10]

| Parameter | Value | Study Population | Reference |

| Human Half-life (t1/2) | 4-6 hours | Patients with advanced solid tumors | [11][12] |

| Median Tmax | 3 hours | Patients with advanced solid tumors | [11] |

| Recommended Phase 2 Dose (RP2D) | 660 mg twice weekly | Patients with advanced solid tumors | [11][12] |

| Dose-Limiting Toxicities | Nausea, vomiting, diarrhea, fatigue | Patients with advanced solid tumors | [11] |

| Preliminary Efficacy | Objective responses observed in heavily pre-treated patients (e.g., liposarcoma, non-small cell lung cancer) | Patients with advanced solid tumors | [11][12] |

The clinical findings highlight that ASTX295 was well-tolerated at doses that modulate the p53 pathway, with manageable gastrointestinal adverse events being dose-limiting rather than the myelosuppression seen with other MDM2 inhibitors.[11][12]

Key Experimental Protocols

MDM2-p53 Interaction Assay (ELISA-based)

This assay quantifies the ability of ASTX295 to inhibit the binding of p53 to MDM2.

Caption: Workflow for an ELISA-based MDM2-p53 interaction assay.

Methodology:

-

Coating: High-binding 96-well plates are coated with recombinant human MDM2 protein overnight at 4°C.

-

Blocking: Plates are washed and blocked with a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.

-

Incubation: A constant concentration of biotinylated p53 peptide is added along with a serial dilution of ASTX295. The plate is incubated to allow for competitive binding.

-

Detection: After washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added to bind to the biotinylated p53.

-

Signal Generation: Following another wash step, a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change, which is stopped with an acid solution.

-

Analysis: The absorbance is read on a plate reader, and the data is used to calculate the IC50 value of ASTX295.

Western Blot for p53 Pathway Proteins

This method is used to detect changes in the protein levels of p53 and its transcriptional targets, p21 and MDM2, following treatment with ASTX295.[4][7]

Methodology:

-

Cell Lysis: p53 wild-type cancer cells (e.g., SJSA-1) are treated with ASTX295 for specified durations. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative change in protein expression.

Conclusion

ASTX295 is a next-generation MDM2 antagonist that effectively reactivates the p53 tumor suppressor pathway in p53 wild-type cancers.[6] Its potent in vitro and in vivo anti-tumor activity, combined with a differentiated pharmacokinetic profile aimed at improving its therapeutic index, makes it a promising agent in this therapeutic class.[1][6] The manageable safety profile observed in early clinical studies, notably the avoidance of significant myelosuppression, suggests potential for use as a single agent and in combination with other anti-cancer therapies.[11][12] Further clinical investigation is warranted to fully elucidate the therapeutic potential of ASTX295 in patients with p53 wild-type solid tumors.

References

- 1. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 2. researchgate.net [researchgate.net]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. astx.com [astx.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ashpublications.org [ashpublications.org]

- 8. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]

- 9. astx.com [astx.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ASTX295 Phase 1 Study Result | AACR 2024 [delveinsight.com]

- 12. astx.com [astx.com]

ASTX295 in p53 Wild-Type Cancers: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASTX295 is an orally bioavailable, potent, and selective small molecule antagonist of the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase. In cancers harboring wild-type p53, the tumor suppressor functions of p53 are often abrogated by its interaction with MDM2, which targets p53 for proteasomal degradation.[1] ASTX295 is designed to disrupt this interaction, thereby reactivating p53 and its downstream tumor suppressor pathways, including cell cycle arrest, DNA repair, and apoptosis.[2][3] This document provides an in-depth technical overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to ASTX295 in the context of p53 wild-type malignancies. A distinguishing feature of ASTX295 is its differentiated pharmacokinetic profile, characterized by a shorter plasma half-life, which is hypothesized to mitigate the on-target bone marrow toxicities, such as thrombocytopenia, observed with first-generation MDM2 inhibitors.[1][4][5]

Core Mechanism of Action: MDM2-p53 Pathway Modulation

ASTX295 directly binds to MDM2, preventing its interaction with p53. This leads to the stabilization and accumulation of p53 protein, which can then translocate to the nucleus and activate the transcription of its target genes.[6] Key downstream effectors of p53 activation include p21 (CDKN1A), which mediates cell cycle arrest, and pro-apoptotic proteins that initiate programmed cell death.[4][7] The reactivation of p53's tumor suppressor functions forms the basis of ASTX295's anti-cancer activity in p53 wild-type tumors.[8]

Caption: ASTX295 inhibits MDM2, leading to p53 stabilization and activation of downstream pathways.

Preclinical Data

In Vitro Potency and Activity

ASTX295 demonstrates potent inhibition of the MDM2-p53 interaction and significant anti-proliferative activity in a wide range of p53 wild-type cancer cell lines.

| Parameter | Cell Line | Value | Assay | Reference |

| MDM2 IC50 | - | <1 nM | ELISA | [6][7] |

| GI50 | SJSA-1 (MDM2-amplified) | 27 nM | Cell Viability | [2][6] |

| Panel of 219 p53 WT cell lines | 143 lines < 1 µM, 50 lines < 0.1 µM | Cell Viability | [2][6] | |

| 12 TP53 WT lymphoid cell lines | <1 nM - 100 nM | Cell Viability (CTG) | [7] | |

| Primary TP53 WT MCL samples | 4.3 nM - 100 nM (in 12/25 samples) | Cell Viability (CTG) | [7] | |

| p53 Induction EC50 | - | 10 nM (after 2 hours) | In Vitro Analysis | [2][6] |

IC50: Half maximal inhibitory concentration; GI50: Half maximal growth inhibition; EC50: Half maximal effective concentration; CTG: Cell-Titer Glo.

In Vivo Efficacy

In vivo studies using xenograft models of p53 wild-type cancers have shown that oral administration of ASTX295 leads to robust induction of p53 and its target genes, resulting in dose-dependent tumor growth inhibition.[2][6] Notably, preclinical studies indicated no significant hematological changes, supporting the hypothesis of a bone-marrow sparing profile.[9]

Clinical Data Overview

A first-in-human, Phase 1/2 clinical trial (NCT03975387) has evaluated the safety, pharmacokinetics, and preliminary efficacy of ASTX295 in patients with advanced solid tumors harboring wild-type p53.[5][10]

| Parameter | Value | Study Population | Reference |

| Human Half-life (t1/2) | 4-6 hours | Patients with advanced solid tumors | [11][12] |

| Median Tmax | 3 hours | Patients with advanced solid tumors | [11] |

| Recommended Phase 2 Dose (RP2D) | 660 mg twice weekly | Patients with advanced solid tumors | [11][12] |

| Dose-Limiting Toxicities | Nausea, vomiting, diarrhea, fatigue | Patients with advanced solid tumors | [11] |

| Preliminary Efficacy | Objective responses observed in heavily pre-treated patients (e.g., liposarcoma, non-small cell lung cancer) | Patients with advanced solid tumors | [11][12] |

The clinical findings highlight that ASTX295 was well-tolerated at doses that modulate the p53 pathway, with manageable gastrointestinal adverse events being dose-limiting rather than the myelosuppression seen with other MDM2 inhibitors.[11][12]

Key Experimental Protocols

MDM2-p53 Interaction Assay (ELISA-based)

This assay quantifies the ability of ASTX295 to inhibit the binding of p53 to MDM2.

Caption: Workflow for an ELISA-based MDM2-p53 interaction assay.

Methodology:

-

Coating: High-binding 96-well plates are coated with recombinant human MDM2 protein overnight at 4°C.

-

Blocking: Plates are washed and blocked with a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.

-

Incubation: A constant concentration of biotinylated p53 peptide is added along with a serial dilution of ASTX295. The plate is incubated to allow for competitive binding.

-

Detection: After washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added to bind to the biotinylated p53.

-

Signal Generation: Following another wash step, a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change, which is stopped with an acid solution.

-

Analysis: The absorbance is read on a plate reader, and the data is used to calculate the IC50 value of ASTX295.

Western Blot for p53 Pathway Proteins

This method is used to detect changes in the protein levels of p53 and its transcriptional targets, p21 and MDM2, following treatment with ASTX295.[4][7]

Methodology:

-

Cell Lysis: p53 wild-type cancer cells (e.g., SJSA-1) are treated with ASTX295 for specified durations. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative change in protein expression.

Conclusion

ASTX295 is a next-generation MDM2 antagonist that effectively reactivates the p53 tumor suppressor pathway in p53 wild-type cancers.[6] Its potent in vitro and in vivo anti-tumor activity, combined with a differentiated pharmacokinetic profile aimed at improving its therapeutic index, makes it a promising agent in this therapeutic class.[1][6] The manageable safety profile observed in early clinical studies, notably the avoidance of significant myelosuppression, suggests potential for use as a single agent and in combination with other anti-cancer therapies.[11][12] Further clinical investigation is warranted to fully elucidate the therapeutic potential of ASTX295 in patients with p53 wild-type solid tumors.

References

- 1. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 2. researchgate.net [researchgate.net]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. astx.com [astx.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ashpublications.org [ashpublications.org]

- 8. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]

- 9. astx.com [astx.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ASTX295 Phase 1 Study Result | AACR 2024 [delveinsight.com]

- 12. astx.com [astx.com]

Preclinical Efficacy of ASTX295: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data supporting the efficacy of ASTX295, a potent and selective small molecule inhibitor of the MDM2-p53 interaction. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's mechanism of action, in vitro and in vivo activity, and the experimental methodologies employed in its preclinical evaluation.

Core Mechanism of Action: Reactivation of the p53 Tumor Suppressor Pathway

ASTX295 is a synthetic small molecule that functions as an antagonist of the human Murine Double Minute 2 (MDM2) protein.[1][2] MDM2 is an E3 ubiquitin ligase that plays a critical role in regulating the p53 tumor suppressor.[1] By binding to p53, MDM2 inhibits its transcriptional activity and promotes its degradation through the proteasome.[3][4] In many cancers with wild-type p53, the overexpression of MDM2 effectively silences this crucial tumor suppressor pathway, allowing for uncontrolled cell growth and survival.[5]

ASTX295 is designed to disrupt the MDM2-p53 interaction, thereby preventing the degradation of p53.[1] This leads to the accumulation of p53 in the nucleus, restoring its potent tumor-suppressive functions, which include the induction of cell cycle arrest and apoptosis.[2][3]

In Vitro Efficacy

The preclinical evaluation of ASTX295 has demonstrated its potent activity against MDM2 and its significant anti-proliferative effects in p53 wild-type cancer cell lines.

| Assay Type | Target/Cell Line | Result | Citation |

| In Vitro MDM2 Inhibition (ELISA) | MDM2 | IC50 < 1 nM | [6] |

| Growth Inhibition (GI50) | SJSA-1 (p53 wild-type, MDM2-amplified osteosarcoma) | 27 nM | [6] |

| p53 Activation (EC50) | SJSA-1 | 10 nM (after 2 hours) | [6] |

| Anti-proliferative Activity | Panel of 219 p53 wild-type cell lines | GI50 < 1 µM in 143 cell lines | [6] |

| GI50 < 0.1 µM in 50 cell lines | [6] |

In Vivo Efficacy

The anti-tumor activity of ASTX295 has been confirmed in a preclinical in vivo model.

| Animal Model | Treatment | Outcome | Citation |

| SJSA-1 Xenograft | Oral administration of ASTX295 | Dose-dependent inhibition of tumor growth | [6] |

| Robust induction of p53 and its target genes at 3 and 6 hours post-administration | [6] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the ASTX295 mechanism of action and a typical experimental workflow for evaluating its preclinical efficacy.

Caption: Mechanism of Action of ASTX295.

References

Preclinical Efficacy of ASTX295: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data supporting the efficacy of ASTX295, a potent and selective small molecule inhibitor of the MDM2-p53 interaction. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's mechanism of action, in vitro and in vivo activity, and the experimental methodologies employed in its preclinical evaluation.

Core Mechanism of Action: Reactivation of the p53 Tumor Suppressor Pathway

ASTX295 is a synthetic small molecule that functions as an antagonist of the human Murine Double Minute 2 (MDM2) protein.[1][2] MDM2 is an E3 ubiquitin ligase that plays a critical role in regulating the p53 tumor suppressor.[1] By binding to p53, MDM2 inhibits its transcriptional activity and promotes its degradation through the proteasome.[3][4] In many cancers with wild-type p53, the overexpression of MDM2 effectively silences this crucial tumor suppressor pathway, allowing for uncontrolled cell growth and survival.[5]

ASTX295 is designed to disrupt the MDM2-p53 interaction, thereby preventing the degradation of p53.[1] This leads to the accumulation of p53 in the nucleus, restoring its potent tumor-suppressive functions, which include the induction of cell cycle arrest and apoptosis.[2][3]

In Vitro Efficacy

The preclinical evaluation of ASTX295 has demonstrated its potent activity against MDM2 and its significant anti-proliferative effects in p53 wild-type cancer cell lines.

| Assay Type | Target/Cell Line | Result | Citation |

| In Vitro MDM2 Inhibition (ELISA) | MDM2 | IC50 < 1 nM | [6] |

| Growth Inhibition (GI50) | SJSA-1 (p53 wild-type, MDM2-amplified osteosarcoma) | 27 nM | [6] |

| p53 Activation (EC50) | SJSA-1 | 10 nM (after 2 hours) | [6] |

| Anti-proliferative Activity | Panel of 219 p53 wild-type cell lines | GI50 < 1 µM in 143 cell lines | [6] |

| GI50 < 0.1 µM in 50 cell lines | [6] |

In Vivo Efficacy

The anti-tumor activity of ASTX295 has been confirmed in a preclinical in vivo model.

| Animal Model | Treatment | Outcome | Citation |

| SJSA-1 Xenograft | Oral administration of ASTX295 | Dose-dependent inhibition of tumor growth | [6] |

| Robust induction of p53 and its target genes at 3 and 6 hours post-administration | [6] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the ASTX295 mechanism of action and a typical experimental workflow for evaluating its preclinical efficacy.

Caption: Mechanism of Action of ASTX295.

References

An In-depth Technical Guide on the Core Role of the MDM2-p53 Pathway in Tumorigenesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The TP53 gene, encoding the p53 protein, is the most frequently mutated tumor suppressor in human cancers, underscoring its critical role as a "guardian of the genome."[1] In approximately half of all human malignancies where p53 remains unmutated (wild-type), its tumor-suppressive functions are often abrogated by its principal cellular antagonist, the Murine Double Minute 2 (MDM2) oncoprotein.[1][2] MDM2, an E3 ubiquitin ligase, targets p53 for degradation, thereby controlling its cellular levels and activity.[3] The amplification or overexpression of the MDM2 gene is a key oncogenic event in numerous cancers, effectively disabling the p53 pathway and promoting cell survival and proliferation.[4][5][6] This intricate relationship forms a classic autoregulatory feedback loop, where p53 transcriptionally activates MDM2, which in turn inhibits p53.[4] Disruption of this delicate balance is a cornerstone of tumorigenesis, making the MDM2-p53 interaction a highly attractive target for therapeutic intervention. This guide provides a comprehensive overview of the pathway's mechanics, its dysregulation in cancer, quantitative data on its alteration, detailed experimental protocols for its study, and the current landscape of therapeutic strategies targeting this critical axis.

The Core MDM2-p53 Regulatory Axis

Under normal physiological conditions, p53 protein levels are kept exceptionally low to allow for normal cell growth and division.[3] This tight regulation is primarily orchestrated by MDM2. The interaction is multifaceted, with MDM2 inhibiting p53 through two principal, well-defined mechanisms:

-

Inhibition of Transcriptional Activity: The MDM2 protein binds directly to the N-terminal transactivation domain of p53.[4] This physical interaction sterically hinders p53 from recruiting the transcriptional machinery necessary to activate its downstream target genes.

-

Promotion of Proteasomal Degradation: MDM2 functions as an E3 ubiquitin ligase, catalyzing the attachment of ubiquitin molecules to p53.[7][8] This ubiquitination acts as a signal for the 26S proteasome to recognize and degrade the p53 protein, ensuring its rapid turnover and low steady-state concentration.[3][8]

This relationship forms a negative feedback loop essential for cellular homeostasis. The MDM2 gene is itself a transcriptional target of p53.[7][4] Therefore, when p53 levels rise, it induces the expression of its own inhibitor, MDM2, which then targets p53 for degradation, thus restoring p53 to its basal low level.[2]

Caption: The core MDM2-p53 autoregulatory feedback loop.

p53 Activation in Response to Cellular Stress

The p53 pathway is activated by a wide array of cellular stress signals, which serve as triggers for its tumor-suppressive functions.[9][10][11] These triggers include:

-

DNA Damage: Caused by ionizing radiation, UV light, or chemotherapeutic agents.[10][12]

-

Oncogene Activation: Aberrant expression of oncogenes like c-Myc or Ras.[10][13]

-

Ribosomal Stress: Perturbations in ribosome biogenesis.[14][15][16]

-

Oxidative Stress: Accumulation of reactive oxygen species (ROS).[11][12]

In response to these stresses, a cascade of post-translational modifications, primarily phosphorylation, stabilizes and activates p53. Key kinases like ATM (Ataxia-Telangiectasia Mutated) and Chk2 are activated by DNA double-strand breaks.[17][18] These kinases phosphorylate p53 and MDM2, which disrupts the MDM2-p53 interaction, preventing p53 degradation and allowing its levels to rise rapidly in the nucleus.[3][18] Another crucial regulator is the p14ARF tumor suppressor, which, in response to oncogenic signals, binds to MDM2 and sequesters it in the nucleolus, thereby liberating p53.[11]

Caption: Stress-induced activation of p53 via inhibition of MDM2.

Downstream Consequences of p53 Activation

Once stabilized and activated, p53 functions as a potent transcription factor, instigating a variety of cellular programs to prevent the propagation of damaged cells.[9][18] The specific outcome is context-dependent, influenced by the cell type and the nature of the stress signal, but generally falls into three categories:[18][19]

-

Cell Cycle Arrest: p53 can induce a temporary halt in the cell cycle, typically at the G1/S or G2/M checkpoints, to allow time for DNA repair.[9][18] This is primarily mediated by the transcriptional activation of the cyclin-dependent kinase inhibitor CDKN1A, which encodes the p21 protein.[9][11]

-

Apoptosis (Programmed Cell Death): If cellular damage is too severe to be repaired, p53 triggers apoptosis to eliminate the compromised cell.[9][18] This is achieved by upregulating the expression of pro-apoptotic genes such as BAX, PUMA, and NOXA.[9]

-

Senescence: p53 can also induce a state of permanent cell cycle arrest known as senescence, which serves as a stable barrier to transformation.[18]

Caption: Downstream cellular outcomes of p53 activation.

Pathway Dysregulation in Tumorigenesis: A Quantitative Overview

The disruption of the MDM2-p53 axis is a common event in human cancer, occurring primarily through two mutually exclusive mechanisms: mutation of the TP53 gene itself, or amplification/overexpression of the MDM2 gene.[20][21]

Table 1: Frequency of MDM2 Gene Amplification in Various Cancers

| Cancer Type | Frequency of MDM2 Amplification | Reference(s) |

|---|---|---|

| Sarcoma (overall) | ~18.7% - 20% | [5][21] |

| Dedifferentiated Liposarcoma | 62% - 69.1% | [22][23] |

| Osteosarcoma | ~16% | [21] |

| Glioblastoma Multiforme | ~7.2% | [5] |

| Bladder Urothelial Carcinoma | ~2.9% - 9% | [5][20] |

| Breast Cancer | ~13% | [20] |

| Esophageal Carcinoma | ~13% | [21] |

| All Cancers (TCGA analysis) | ~1.2% - 3.5% |[5][23] |

Table 2: Frequency of Somatic TP53 Mutations in Various Cancers

| Cancer Type | Frequency of TP53 Mutation | Reference(s) |

|---|---|---|

| High-Grade Serous Ovarian Cancer | ~96% | [1] |

| Small Cell Lung Cancer | >90% | [1] |

| Esophageal Squamous Cell Carcinoma | ~89% | [24] |

| Pancreatic Adenocarcinoma | ~72% | [24] |

| Colorectal Adenocarcinoma | ~62% | [24] |

| Head and Neck Squamous Cell Carcinoma | ~61% | [24] |

| Lung Adenocarcinoma | ~46% | [24] |

| Breast Cancer (Invasive) | ~35% | [24] |

| All Cancers (Overall) | ~50% |[1][2][22][25] |

Therapeutic Intervention: MDM2-p53 Interaction Inhibitors

For the large subset of tumors that retain wild-type p53 but overexpress MDM2, inhibiting the MDM2-p53 interaction is a compelling therapeutic strategy.[2] This approach aims to "reactivate" the latent p53, restoring its tumor-suppressive functions. Several classes of small-molecule inhibitors have been developed that bind to the p53-binding pocket on MDM2, preventing its interaction with p53.[26] This leads to p53 stabilization, accumulation, and activation of downstream pathways.[26][27]

Table 3: Overview of Select MDM2 Inhibitors in Clinical Development

| Compound Name | Class | Select Indications Studied | Key Clinical Findings / Status | Reference(s) |

|---|---|---|---|---|

| Nutlins (e.g., RG7112/Idasanutlin) | cis-imidazoline analog | Acute Myeloid Leukemia (AML), Liposarcoma | Showed single-agent clinical activity in AML (5/30 patients achieved CR/PR). Common toxicity was hematological (e.g., neutropenia). | [26][27] |

| Milademetan (RAIN-32) | Small Molecule | Dedifferentiated Liposarcoma (DDLPS), Advanced Solid Tumors | In DDLPS, showed a disease control rate of 62% and a median progression-free survival of 7.4 months. | [22] |

| Navtemadlin (AMG-232/KRT-232) | Piperidinone analog | Merkel Cell Carcinoma, Soft Tissue Sarcoma | In Merkel cell carcinoma, showed an overall response rate of 38% at the recommended phase 2 dose. | [22] |

| Siremadlin (HDM201) | Imidazopyrrolidinone | Well-differentiated/Dedifferentiated Liposarcoma (WDLPS/DDLPS) | In combination with a CDK4/6 inhibitor, showed manageable toxicity and preliminary antitumor activity. | [22] |

| ALRN-6924 | Stapled Peptide | Advanced Solid Tumors, Lymphomas | Disrupts interaction with both MDM2 and its homolog MDMX. |[26] |

Key Experimental Protocols and Workflows

Investigating the MDM2-p53 pathway requires a suite of robust molecular and cellular biology techniques. Below are detailed protocols for essential experiments.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Validate MDM2-p53 Interaction

This protocol is used to demonstrate a direct physical interaction between MDM2 and p53 within a cell lysate.

Caption: Experimental workflow for Co-Immunoprecipitation.

Methodology:

-

Cell Culture and Lysis: Culture cells of interest to ~80-90% confluency. Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Pre-clearing (Optional but Recommended): Transfer the supernatant (lysate) to a new tube. Add Protein A/G agarose (B213101) beads and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Centrifuge and collect the pre-cleared lysate.

-

Immunoprecipitation: Determine protein concentration of the lysate. To 500-1000 µg of protein, add 2-5 µg of the primary antibody (e.g., anti-MDM2). Incubate overnight at 4°C with gentle rotation. A negative control using a non-specific IgG from the same species is critical.

-

Immune Complex Capture: Add 20-30 µL of a 50% slurry of Protein A/G beads to each sample. Incubate for 2-4 hours at 4°C with rotation.

-

Washing: Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.

-

Elution: After the final wash, remove all supernatant. Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer and boil for 5-10 minutes to elute and denature the proteins.

-

Western Blot Analysis: Centrifuge the samples and load the supernatant onto an SDS-PAGE gel. Following electrophoresis and transfer to a PVDF membrane, probe with a primary antibody against the putative interacting partner (e.g., anti-p53). An input control (a small fraction of the initial lysate) should be run in parallel to confirm protein expression.

Protocol 2: Dual-Luciferase Reporter Assay for p53 Transcriptional Activity

This assay quantitatively measures the ability of p53 to act as a transcription factor in living cells.[28][29][30]

Caption: Workflow for a Dual-Luciferase Reporter Assay.

Methodology:

-

Cell Seeding: One day prior to transfection, seed cells (p53-null cells like H1299 are often used for reconstitution experiments) into a white, clear-bottom 96-well plate at a density that will result in ~70-80% confluency at the time of transfection.[28]

-

Plasmid Co-transfection: Prepare a transfection mix according to the manufacturer's protocol (e.g., Lipofectamine). Co-transfect cells with:

-

A reporter plasmid containing the Firefly luciferase gene downstream of a promoter with p53 response elements (p53RE), such as the p21 or BAX promoter.[28][31]

-

A control plasmid containing the Renilla luciferase gene driven by a constitutive promoter (e.g., SV40 or TK) to normalize for transfection efficiency.[28][31]

-

(Optional) An expression vector for wild-type or mutant p53 if using p53-null cells.

-

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds (e.g., MDM2 inhibitors) or stimuli (e.g., doxorubicin) at desired concentrations. Incubate for an additional 18-24 hours.[28]

-

Cell Lysis: Aspirate the medium and wash cells with PBS. Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.

-

Luminescence Measurement: Using a luminometer, inject the Firefly luciferase substrate into each well and measure the luminescence (Signal 1). Subsequently, inject the Stop & Glo® Reagent, which quenches the Firefly signal and provides the substrate for Renilla luciferase, and measure the luminescence again (Signal 2).

-

Data Analysis: Calculate the ratio of Signal 1 to Signal 2 for each well. This normalized value represents the p53 transcriptional activity. Compare the ratios from treated cells to those from vehicle-treated control cells.

Protocol 3: Chromatin Immunoprecipitation (ChIP) for p53 Target Gene Identification

ChIP is used to identify the specific genomic regions (e.g., promoter regions of target genes) that p53 binds to in the context of the cell.[32][33]

Caption: Experimental workflow for Chromatin Immunoprecipitation.

Methodology:

-

Protein-DNA Cross-linking: Treat cultured cells with 1% formaldehyde directly in the culture medium for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Isolate the nuclei. Resuspend nuclei in a shearing buffer and shear the chromatin into fragments of 200-1000 bp using sonication or micrococcal nuclease digestion.

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade anti-p53 antibody.

-

Immune Complex Capture and Washing: Capture the antibody-chromatin complexes with Protein A/G beads. Wash the beads extensively with a series of low salt, high salt, and LiCl buffers to remove non-specifically bound chromatin.

-

Elution and Reversal of Cross-links: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight in the presence of high salt.

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Analysis: The purified DNA can be analyzed by:

-

ChIP-qPCR: Use primers specific to the promoter region of a known or putative p53 target gene to quantify enrichment relative to an input control and a negative control region.

-

ChIP-seq: Prepare a sequencing library from the immunoprecipitated DNA and perform next-generation sequencing to identify p53 binding sites across the entire genome.[32][33]

-

References

- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. MDM2: RING Finger Protein and Regulator of p53 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The Role of MDM2 Amplification and Overexpression in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Mdm2 - Wikipedia [en.wikipedia.org]

- 8. Dual Roles of MDM2 in the Regulation of p53: Ubiquitination Dependent and Ubiquitination Independent Mechanisms of MDM2 Repression of p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Dial 9-1-1 for p53: Mechanisms of p53 Activation by Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p53 Family and Cellular Stress Responses in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. oncotarget.com [oncotarget.com]

- 15. The RP-Mdm2-p53 pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The RP-Mdm2-p53 Pathway and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biocompare.com [biocompare.com]

- 20. Prevalence of MDM2 amplification and coalterations in 523 advanced cancer patients in the MD Anderson phase 1 clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. targetedonc.com [targetedonc.com]

- 23. ascopubs.org [ascopubs.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Clinical Overview of MDM2/X-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 28. p53 Transcriptional Activity by Dual-Luciferase Reporter Assay [bio-protocol.org]

- 29. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 30. caymanchem.com [caymanchem.com]

- 31. researchgate.net [researchgate.net]

- 32. ChIP sequencing to identify p53 targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. ChIP Sequencing to Identify p53 Targets | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Core Role of the MDM2-p53 Pathway in Tumorigenesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The TP53 gene, encoding the p53 protein, is the most frequently mutated tumor suppressor in human cancers, underscoring its critical role as a "guardian of the genome."[1] In approximately half of all human malignancies where p53 remains unmutated (wild-type), its tumor-suppressive functions are often abrogated by its principal cellular antagonist, the Murine Double Minute 2 (MDM2) oncoprotein.[1][2] MDM2, an E3 ubiquitin ligase, targets p53 for degradation, thereby controlling its cellular levels and activity.[3] The amplification or overexpression of the MDM2 gene is a key oncogenic event in numerous cancers, effectively disabling the p53 pathway and promoting cell survival and proliferation.[4][5][6] This intricate relationship forms a classic autoregulatory feedback loop, where p53 transcriptionally activates MDM2, which in turn inhibits p53.[4] Disruption of this delicate balance is a cornerstone of tumorigenesis, making the MDM2-p53 interaction a highly attractive target for therapeutic intervention. This guide provides a comprehensive overview of the pathway's mechanics, its dysregulation in cancer, quantitative data on its alteration, detailed experimental protocols for its study, and the current landscape of therapeutic strategies targeting this critical axis.

The Core MDM2-p53 Regulatory Axis

Under normal physiological conditions, p53 protein levels are kept exceptionally low to allow for normal cell growth and division.[3] This tight regulation is primarily orchestrated by MDM2. The interaction is multifaceted, with MDM2 inhibiting p53 through two principal, well-defined mechanisms:

-

Inhibition of Transcriptional Activity: The MDM2 protein binds directly to the N-terminal transactivation domain of p53.[4] This physical interaction sterically hinders p53 from recruiting the transcriptional machinery necessary to activate its downstream target genes.

-

Promotion of Proteasomal Degradation: MDM2 functions as an E3 ubiquitin ligase, catalyzing the attachment of ubiquitin molecules to p53.[7][8] This ubiquitination acts as a signal for the 26S proteasome to recognize and degrade the p53 protein, ensuring its rapid turnover and low steady-state concentration.[3][8]

This relationship forms a negative feedback loop essential for cellular homeostasis. The MDM2 gene is itself a transcriptional target of p53.[7][4] Therefore, when p53 levels rise, it induces the expression of its own inhibitor, MDM2, which then targets p53 for degradation, thus restoring p53 to its basal low level.[2]

Caption: The core MDM2-p53 autoregulatory feedback loop.

p53 Activation in Response to Cellular Stress

The p53 pathway is activated by a wide array of cellular stress signals, which serve as triggers for its tumor-suppressive functions.[9][10][11] These triggers include:

-

DNA Damage: Caused by ionizing radiation, UV light, or chemotherapeutic agents.[10][12]

-

Oncogene Activation: Aberrant expression of oncogenes like c-Myc or Ras.[10][13]

-

Ribosomal Stress: Perturbations in ribosome biogenesis.[14][15][16]

-

Oxidative Stress: Accumulation of reactive oxygen species (ROS).[11][12]

In response to these stresses, a cascade of post-translational modifications, primarily phosphorylation, stabilizes and activates p53. Key kinases like ATM (Ataxia-Telangiectasia Mutated) and Chk2 are activated by DNA double-strand breaks.[17][18] These kinases phosphorylate p53 and MDM2, which disrupts the MDM2-p53 interaction, preventing p53 degradation and allowing its levels to rise rapidly in the nucleus.[3][18] Another crucial regulator is the p14ARF tumor suppressor, which, in response to oncogenic signals, binds to MDM2 and sequesters it in the nucleolus, thereby liberating p53.[11]

Caption: Stress-induced activation of p53 via inhibition of MDM2.

Downstream Consequences of p53 Activation

Once stabilized and activated, p53 functions as a potent transcription factor, instigating a variety of cellular programs to prevent the propagation of damaged cells.[9][18] The specific outcome is context-dependent, influenced by the cell type and the nature of the stress signal, but generally falls into three categories:[18][19]

-

Cell Cycle Arrest: p53 can induce a temporary halt in the cell cycle, typically at the G1/S or G2/M checkpoints, to allow time for DNA repair.[9][18] This is primarily mediated by the transcriptional activation of the cyclin-dependent kinase inhibitor CDKN1A, which encodes the p21 protein.[9][11]

-

Apoptosis (Programmed Cell Death): If cellular damage is too severe to be repaired, p53 triggers apoptosis to eliminate the compromised cell.[9][18] This is achieved by upregulating the expression of pro-apoptotic genes such as BAX, PUMA, and NOXA.[9]

-

Senescence: p53 can also induce a state of permanent cell cycle arrest known as senescence, which serves as a stable barrier to transformation.[18]

Caption: Downstream cellular outcomes of p53 activation.

Pathway Dysregulation in Tumorigenesis: A Quantitative Overview

The disruption of the MDM2-p53 axis is a common event in human cancer, occurring primarily through two mutually exclusive mechanisms: mutation of the TP53 gene itself, or amplification/overexpression of the MDM2 gene.[20][21]

Table 1: Frequency of MDM2 Gene Amplification in Various Cancers

| Cancer Type | Frequency of MDM2 Amplification | Reference(s) |

|---|---|---|

| Sarcoma (overall) | ~18.7% - 20% | [5][21] |

| Dedifferentiated Liposarcoma | 62% - 69.1% | [22][23] |

| Osteosarcoma | ~16% | [21] |

| Glioblastoma Multiforme | ~7.2% | [5] |

| Bladder Urothelial Carcinoma | ~2.9% - 9% | [5][20] |

| Breast Cancer | ~13% | [20] |

| Esophageal Carcinoma | ~13% | [21] |

| All Cancers (TCGA analysis) | ~1.2% - 3.5% |[5][23] |

Table 2: Frequency of Somatic TP53 Mutations in Various Cancers

| Cancer Type | Frequency of TP53 Mutation | Reference(s) |

|---|---|---|

| High-Grade Serous Ovarian Cancer | ~96% | [1] |

| Small Cell Lung Cancer | >90% | [1] |

| Esophageal Squamous Cell Carcinoma | ~89% | [24] |

| Pancreatic Adenocarcinoma | ~72% | [24] |

| Colorectal Adenocarcinoma | ~62% | [24] |

| Head and Neck Squamous Cell Carcinoma | ~61% | [24] |

| Lung Adenocarcinoma | ~46% | [24] |

| Breast Cancer (Invasive) | ~35% | [24] |

| All Cancers (Overall) | ~50% |[1][2][22][25] |

Therapeutic Intervention: MDM2-p53 Interaction Inhibitors

For the large subset of tumors that retain wild-type p53 but overexpress MDM2, inhibiting the MDM2-p53 interaction is a compelling therapeutic strategy.[2] This approach aims to "reactivate" the latent p53, restoring its tumor-suppressive functions. Several classes of small-molecule inhibitors have been developed that bind to the p53-binding pocket on MDM2, preventing its interaction with p53.[26] This leads to p53 stabilization, accumulation, and activation of downstream pathways.[26][27]

Table 3: Overview of Select MDM2 Inhibitors in Clinical Development

| Compound Name | Class | Select Indications Studied | Key Clinical Findings / Status | Reference(s) |

|---|---|---|---|---|

| Nutlins (e.g., RG7112/Idasanutlin) | cis-imidazoline analog | Acute Myeloid Leukemia (AML), Liposarcoma | Showed single-agent clinical activity in AML (5/30 patients achieved CR/PR). Common toxicity was hematological (e.g., neutropenia). | [26][27] |

| Milademetan (RAIN-32) | Small Molecule | Dedifferentiated Liposarcoma (DDLPS), Advanced Solid Tumors | In DDLPS, showed a disease control rate of 62% and a median progression-free survival of 7.4 months. | [22] |

| Navtemadlin (AMG-232/KRT-232) | Piperidinone analog | Merkel Cell Carcinoma, Soft Tissue Sarcoma | In Merkel cell carcinoma, showed an overall response rate of 38% at the recommended phase 2 dose. | [22] |

| Siremadlin (HDM201) | Imidazopyrrolidinone | Well-differentiated/Dedifferentiated Liposarcoma (WDLPS/DDLPS) | In combination with a CDK4/6 inhibitor, showed manageable toxicity and preliminary antitumor activity. | [22] |

| ALRN-6924 | Stapled Peptide | Advanced Solid Tumors, Lymphomas | Disrupts interaction with both MDM2 and its homolog MDMX. |[26] |

Key Experimental Protocols and Workflows

Investigating the MDM2-p53 pathway requires a suite of robust molecular and cellular biology techniques. Below are detailed protocols for essential experiments.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Validate MDM2-p53 Interaction

This protocol is used to demonstrate a direct physical interaction between MDM2 and p53 within a cell lysate.

Caption: Experimental workflow for Co-Immunoprecipitation.

Methodology:

-

Cell Culture and Lysis: Culture cells of interest to ~80-90% confluency. Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Pre-clearing (Optional but Recommended): Transfer the supernatant (lysate) to a new tube. Add Protein A/G agarose beads and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Centrifuge and collect the pre-cleared lysate.

-

Immunoprecipitation: Determine protein concentration of the lysate. To 500-1000 µg of protein, add 2-5 µg of the primary antibody (e.g., anti-MDM2). Incubate overnight at 4°C with gentle rotation. A negative control using a non-specific IgG from the same species is critical.

-

Immune Complex Capture: Add 20-30 µL of a 50% slurry of Protein A/G beads to each sample. Incubate for 2-4 hours at 4°C with rotation.

-

Washing: Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.

-

Elution: After the final wash, remove all supernatant. Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer and boil for 5-10 minutes to elute and denature the proteins.

-

Western Blot Analysis: Centrifuge the samples and load the supernatant onto an SDS-PAGE gel. Following electrophoresis and transfer to a PVDF membrane, probe with a primary antibody against the putative interacting partner (e.g., anti-p53). An input control (a small fraction of the initial lysate) should be run in parallel to confirm protein expression.

Protocol 2: Dual-Luciferase Reporter Assay for p53 Transcriptional Activity

This assay quantitatively measures the ability of p53 to act as a transcription factor in living cells.[28][29][30]

Caption: Workflow for a Dual-Luciferase Reporter Assay.

Methodology:

-

Cell Seeding: One day prior to transfection, seed cells (p53-null cells like H1299 are often used for reconstitution experiments) into a white, clear-bottom 96-well plate at a density that will result in ~70-80% confluency at the time of transfection.[28]

-

Plasmid Co-transfection: Prepare a transfection mix according to the manufacturer's protocol (e.g., Lipofectamine). Co-transfect cells with:

-

A reporter plasmid containing the Firefly luciferase gene downstream of a promoter with p53 response elements (p53RE), such as the p21 or BAX promoter.[28][31]

-

A control plasmid containing the Renilla luciferase gene driven by a constitutive promoter (e.g., SV40 or TK) to normalize for transfection efficiency.[28][31]

-

(Optional) An expression vector for wild-type or mutant p53 if using p53-null cells.

-

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds (e.g., MDM2 inhibitors) or stimuli (e.g., doxorubicin) at desired concentrations. Incubate for an additional 18-24 hours.[28]

-

Cell Lysis: Aspirate the medium and wash cells with PBS. Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.

-

Luminescence Measurement: Using a luminometer, inject the Firefly luciferase substrate into each well and measure the luminescence (Signal 1). Subsequently, inject the Stop & Glo® Reagent, which quenches the Firefly signal and provides the substrate for Renilla luciferase, and measure the luminescence again (Signal 2).

-

Data Analysis: Calculate the ratio of Signal 1 to Signal 2 for each well. This normalized value represents the p53 transcriptional activity. Compare the ratios from treated cells to those from vehicle-treated control cells.

Protocol 3: Chromatin Immunoprecipitation (ChIP) for p53 Target Gene Identification

ChIP is used to identify the specific genomic regions (e.g., promoter regions of target genes) that p53 binds to in the context of the cell.[32][33]

Caption: Experimental workflow for Chromatin Immunoprecipitation.

Methodology:

-

Protein-DNA Cross-linking: Treat cultured cells with 1% formaldehyde directly in the culture medium for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Isolate the nuclei. Resuspend nuclei in a shearing buffer and shear the chromatin into fragments of 200-1000 bp using sonication or micrococcal nuclease digestion.

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade anti-p53 antibody.

-

Immune Complex Capture and Washing: Capture the antibody-chromatin complexes with Protein A/G beads. Wash the beads extensively with a series of low salt, high salt, and LiCl buffers to remove non-specifically bound chromatin.

-

Elution and Reversal of Cross-links: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight in the presence of high salt.

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Analysis: The purified DNA can be analyzed by:

-

ChIP-qPCR: Use primers specific to the promoter region of a known or putative p53 target gene to quantify enrichment relative to an input control and a negative control region.

-

ChIP-seq: Prepare a sequencing library from the immunoprecipitated DNA and perform next-generation sequencing to identify p53 binding sites across the entire genome.[32][33]

-

References

- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. MDM2: RING Finger Protein and Regulator of p53 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The Role of MDM2 Amplification and Overexpression in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Mdm2 - Wikipedia [en.wikipedia.org]

- 8. Dual Roles of MDM2 in the Regulation of p53: Ubiquitination Dependent and Ubiquitination Independent Mechanisms of MDM2 Repression of p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Dial 9-1-1 for p53: Mechanisms of p53 Activation by Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p53 Family and Cellular Stress Responses in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. oncotarget.com [oncotarget.com]

- 15. The RP-Mdm2-p53 pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The RP-Mdm2-p53 Pathway and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biocompare.com [biocompare.com]

- 20. Prevalence of MDM2 amplification and coalterations in 523 advanced cancer patients in the MD Anderson phase 1 clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. targetedonc.com [targetedonc.com]

- 23. ascopubs.org [ascopubs.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Clinical Overview of MDM2/X-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 28. p53 Transcriptional Activity by Dual-Luciferase Reporter Assay [bio-protocol.org]

- 29. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 30. caymanchem.com [caymanchem.com]

- 31. researchgate.net [researchgate.net]

- 32. ChIP sequencing to identify p53 targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. ChIP Sequencing to Identify p53 Targets | Springer Nature Experiments [experiments.springernature.com]

In Vitro Preclinical Profile of ASTX295: A Technical Guide for Researchers

Introduction: ASTX295 is a potent and selective, orally available small molecule antagonist of the Mouse Double Minute 2 (MDM2) homolog. By disrupting the MDM2-p53 interaction, ASTX295 is designed to reactivate the tumor suppressor protein p53 in cancer cells harboring wild-type TP53, leading to cell cycle arrest and apoptosis.[1][2] This technical guide provides a comprehensive overview of the in vitro studies conducted on ASTX295 in various cancer cell lines, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Quantitative Analysis of ASTX295 In Vitro Activity

The following tables summarize the quantitative data from in vitro assays assessing the potency and efficacy of ASTX295 in cancer cell lines.

Table 1: Potency of ASTX295 in Biochemical and Cellular Assays

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| ELISA | MDM2 | IC50 | <1 nM | [3][4] |

| Cell Viability | SJSA-1 (p53 wild-type, MDM2-amplified) | GI50 | 27 nM | [ ] |

| Cell Viability | Panel of 219 p53 wild-type cell lines | GI50 | < 1 µM in 143 cell lines | [ ] |

| Cell Viability | Panel of 219 p53 wild-type cell lines | GI50 | < 0.1 µM in 50 cell lines | [ ] |

| Cell Viability | Lymphoid Malignancy Cell Lines (TP53WT) | IC50 | < 1 nM - 100 nM | [4] |

| Cell Viability | Primary MCL Patient Samples (TP53WT) | IC50 | 4.3 nM - 100 nM (in 12/25 samples) | [4] |

| Cell Viability | AML Cell Lines (TP53 wild-type) | GI50 | <30 nM in 9 out of 11 cell lines | [5] |

| Cell Viability | KG-1 (TP53 mutant) | GI50 | >10 µM | [5] |

| Protein Expression | - | EC50 (p53 induction) | 10 nM (after 2 hours) | [ ] |

Table 2: Time-Dependent Cytotoxicity of ASTX295 in Colony-Forming Assays

| Cell Line | Exposure Time | LC50 (nM) | Reference |

| SJSA-1 | 12h | 238 ± 46 | [ ] |

| SJSA-1 | 24h | 75 ± 7 | [ ] |

Experimental Protocols

This section details the methodologies for the key in vitro experiments cited in this guide.

MDM2-p53 Interaction ELISA

-

Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the inhibitory activity of ASTX295 on the protein-protein interaction between MDM2 and p53.

-

Protocol: While the specific proprietary details of the ELISA have not been fully disclosed, a general protocol for such an assay would involve:

-

Coating a microplate with recombinant MDM2 protein.

-

Incubating the coated plate with a p53-derived peptide or protein, along with varying concentrations of ASTX295.

-

Washing the plate to remove unbound reagents.

-

Adding a primary antibody that specifically recognizes the bound p53, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a chromogenic substrate and measuring the resulting colorimetric change using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of ASTX295.

-

Cell Viability and Growth Inhibition Assays

-

Principle: These assays measure the effect of ASTX295 on cell proliferation and viability.

-

Protocols:

-

SRB & XTT Assays (72h): These colorimetric assays were used for growth inhibition assays.[3]

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Seed cancer cell lines in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of ASTX295 concentrations (e.g., 0-10000 nM) for up to 72 hours.[4]

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescent signal using a microplate reader.

-

-

AlamarBlue™ Cell Viability Assay: This assay uses the reducing power of living cells to convert resazurin (B115843) to the fluorescent resorufin.

-

Seed cells in 96-well plates and treat with ASTX295 and/or other compounds.

-

Add AlamarBlue™ reagent to the culture medium.

-

Incubate for a specified period.

-

Measure fluorescence or absorbance to determine cell viability.[5]

-

-

Apoptosis Assays

-

Principle: These assays detect and quantify programmed cell death (apoptosis) induced by ASTX295.

-

Protocol (Annexin V and Propidium Iodide Staining):

-

Treat cancer cell lines with ASTX295 for the desired duration (e.g., 24 hours).[5][6]

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity, indicating late apoptosis or necrosis.

-

Colony-Forming Assays

-

Principle: This assay assesses the ability of single cells to undergo sustained proliferation and form colonies, providing a measure of long-term cytotoxicity.

-

Protocol:

-

Treat cancer cell lines (e.g., SJSA-1, T778, MOLM-13, NCI-H226) with various concentrations of ASTX295 for specific durations (e.g., 6, 12, or 24 hours).[3]

-

After treatment, wash the cells to remove the compound.

-

Seed the cells at a low density in fresh medium to allow for colony formation.

-

Incubate the plates for a period sufficient for colonies to develop (typically 7-14 days).

-

Fix and stain the colonies with a staining solution (e.g., crystal violet or methylene (B1212753) blue).

-

Count the number of colonies to calculate the surviving fraction and determine the LC50 values.[3]

-

Western Blotting

-

Principle: This technique is used to detect and quantify specific proteins in cell lysates, providing insights into the molecular mechanism of action of ASTX295.

-

Protocol:

-

Treat cancer cell lines with ASTX295 for a specified time (e.g., 6 hours).[3]

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for p53, MDM2, p21, cleaved PARP, caspase-3, and caspase-9.[3][4]

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme.

-

Add a chemiluminescent substrate and detect the protein bands using an imaging system.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of ASTX295 and a typical experimental workflow for its in vitro evaluation.

Caption: ASTX295 inhibits MDM2, leading to p53 activation and downstream cellular responses.

Caption: A typical workflow for the in vitro evaluation of ASTX295 in cancer cell lines.

References

- 1. astx295 - My Cancer Genome [mycancergenome.org]

- 2. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]

- 3. astx.com [astx.com]

- 4. Paper: ASTX295 a Novel Potent MDM2 Antagonist Induces More Than One Mechanism of Programmed Cell Death (PCD) in Lymphoid Malignancies [ash.confex.com]

- 5. astx.com [astx.com]

- 6. astx.com [astx.com]

In Vitro Preclinical Profile of ASTX295: A Technical Guide for Researchers

Introduction: ASTX295 is a potent and selective, orally available small molecule antagonist of the Mouse Double Minute 2 (MDM2) homolog. By disrupting the MDM2-p53 interaction, ASTX295 is designed to reactivate the tumor suppressor protein p53 in cancer cells harboring wild-type TP53, leading to cell cycle arrest and apoptosis.[1][2] This technical guide provides a comprehensive overview of the in vitro studies conducted on ASTX295 in various cancer cell lines, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Quantitative Analysis of ASTX295 In Vitro Activity

The following tables summarize the quantitative data from in vitro assays assessing the potency and efficacy of ASTX295 in cancer cell lines.

Table 1: Potency of ASTX295 in Biochemical and Cellular Assays

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| ELISA | MDM2 | IC50 | <1 nM | [3][4] |

| Cell Viability | SJSA-1 (p53 wild-type, MDM2-amplified) | GI50 | 27 nM | [ ] |

| Cell Viability | Panel of 219 p53 wild-type cell lines | GI50 | < 1 µM in 143 cell lines | [ ] |

| Cell Viability | Panel of 219 p53 wild-type cell lines | GI50 | < 0.1 µM in 50 cell lines | [ ] |

| Cell Viability | Lymphoid Malignancy Cell Lines (TP53WT) | IC50 | < 1 nM - 100 nM | [4] |

| Cell Viability | Primary MCL Patient Samples (TP53WT) | IC50 | 4.3 nM - 100 nM (in 12/25 samples) | [4] |

| Cell Viability | AML Cell Lines (TP53 wild-type) | GI50 | <30 nM in 9 out of 11 cell lines | [5] |

| Cell Viability | KG-1 (TP53 mutant) | GI50 | >10 µM | [5] |

| Protein Expression | - | EC50 (p53 induction) | 10 nM (after 2 hours) | [ ] |

Table 2: Time-Dependent Cytotoxicity of ASTX295 in Colony-Forming Assays

| Cell Line | Exposure Time | LC50 (nM) | Reference |

| SJSA-1 | 12h | 238 ± 46 | [ ] |

| SJSA-1 | 24h | 75 ± 7 | [ ] |

Experimental Protocols

This section details the methodologies for the key in vitro experiments cited in this guide.

MDM2-p53 Interaction ELISA

-

Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the inhibitory activity of ASTX295 on the protein-protein interaction between MDM2 and p53.

-

Protocol: While the specific proprietary details of the ELISA have not been fully disclosed, a general protocol for such an assay would involve:

-

Coating a microplate with recombinant MDM2 protein.

-

Incubating the coated plate with a p53-derived peptide or protein, along with varying concentrations of ASTX295.

-

Washing the plate to remove unbound reagents.

-

Adding a primary antibody that specifically recognizes the bound p53, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a chromogenic substrate and measuring the resulting colorimetric change using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of ASTX295.

-

Cell Viability and Growth Inhibition Assays

-

Principle: These assays measure the effect of ASTX295 on cell proliferation and viability.

-

Protocols:

-

SRB & XTT Assays (72h): These colorimetric assays were used for growth inhibition assays.[3]

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Seed cancer cell lines in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of ASTX295 concentrations (e.g., 0-10000 nM) for up to 72 hours.[4]

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescent signal using a microplate reader.

-

-

AlamarBlue™ Cell Viability Assay: This assay uses the reducing power of living cells to convert resazurin to the fluorescent resorufin.

-

Seed cells in 96-well plates and treat with ASTX295 and/or other compounds.

-

Add AlamarBlue™ reagent to the culture medium.

-

Incubate for a specified period.

-

Measure fluorescence or absorbance to determine cell viability.[5]

-

-

Apoptosis Assays

-

Principle: These assays detect and quantify programmed cell death (apoptosis) induced by ASTX295.

-

Protocol (Annexin V and Propidium Iodide Staining):

-

Treat cancer cell lines with ASTX295 for the desired duration (e.g., 24 hours).[5][6]

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity, indicating late apoptosis or necrosis.

-

Colony-Forming Assays

-

Principle: This assay assesses the ability of single cells to undergo sustained proliferation and form colonies, providing a measure of long-term cytotoxicity.

-

Protocol:

-

Treat cancer cell lines (e.g., SJSA-1, T778, MOLM-13, NCI-H226) with various concentrations of ASTX295 for specific durations (e.g., 6, 12, or 24 hours).[3]

-

After treatment, wash the cells to remove the compound.

-

Seed the cells at a low density in fresh medium to allow for colony formation.

-

Incubate the plates for a period sufficient for colonies to develop (typically 7-14 days).

-

Fix and stain the colonies with a staining solution (e.g., crystal violet or methylene blue).

-

Count the number of colonies to calculate the surviving fraction and determine the LC50 values.[3]

-

Western Blotting

-

Principle: This technique is used to detect and quantify specific proteins in cell lysates, providing insights into the molecular mechanism of action of ASTX295.

-

Protocol:

-

Treat cancer cell lines with ASTX295 for a specified time (e.g., 6 hours).[3]

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for p53, MDM2, p21, cleaved PARP, caspase-3, and caspase-9.[3][4]

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme.

-

Add a chemiluminescent substrate and detect the protein bands using an imaging system.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of ASTX295 and a typical experimental workflow for its in vitro evaluation.

Caption: ASTX295 inhibits MDM2, leading to p53 activation and downstream cellular responses.

Caption: A typical workflow for the in vitro evaluation of ASTX295 in cancer cell lines.

References

- 1. astx295 - My Cancer Genome [mycancergenome.org]

- 2. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]

- 3. astx.com [astx.com]

- 4. Paper: ASTX295 a Novel Potent MDM2 Antagonist Induces More Than One Mechanism of Programmed Cell Death (PCD) in Lymphoid Malignancies [ash.confex.com]

- 5. astx.com [astx.com]

- 6. astx.com [astx.com]

The Pharmacodynamics of ASTX295 in Preclinical Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASTX295 is a novel, orally bioavailable small molecule antagonist of the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase. By inhibiting the interaction between MDM2 and the p53 tumor suppressor protein, ASTX295 is designed to restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of ASTX295 in various animal models, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Mechanism of Action: The MDM2-p53 Axis

ASTX295 targets a critical regulatory node in the p53 signaling pathway. In many tumors with wild-type p53, its tumor-suppressive functions are abrogated by overexpression of MDM2, which targets p53 for proteasomal degradation. ASTX295 competitively binds to the p53-binding pocket of MDM2, thereby preventing the MDM2-p53 interaction.[2][3] This leads to the stabilization and activation of p53, which can then transcriptionally activate its downstream target genes to induce anti-tumor effects.

In Vitro Pharmacodynamics

A series of in vitro studies have characterized the potency and cellular effects of ASTX295.

Biochemical and Cellular Potency

ASTX295 demonstrates high-affinity binding to MDM2 and potent activity in cellular assays.

| Parameter | Value | Assay System | Reference |

| MDM2 Binding (IC50) | <1 nM | ELISA-based in vitro assay | [1][4] |

| Cell Growth Inhibition (GI50) | 27 nM | SJSA-1 (osteosarcoma, TP53 wild-type, MDM2-amplified) cells | [1][4] |

| p53 Induction (EC50) | 10 nM | SJSA-1 cells (2-hour treatment) | [1][4] |

| Cell Growth Inhibition (GI50) | <30 nM | In 9 out of 11 TP53 wild-type AML cell lines | [5] |

Cellular Effects

Treatment of p53 wild-type cancer cell lines with ASTX295 leads to the activation of the p53 pathway and induction of apoptosis.

| Cellular Effect | Cell Lines | Observations | Reference |

| p53 Pathway Activation | SJSA-1, MV-4-11 | Increased protein levels of p53 and its transcriptional targets, MDM2 and p21. | [1][4][6] |

| Induction of Apoptosis | Various TP53 wild-type cell lines | Induction of apoptotic markers including cleaved PARP, caspase-3, and caspase-9 following 24-48 hour treatment. | [1][3][4] |

| Cell Cycle Arrest | Not explicitly stated, but a known downstream effect of p53 activation | Inferred from the mechanism of action. |

In Vivo Pharmacodynamics in Animal Models

The anti-tumor activity and pharmacodynamic effects of ASTX295 have been evaluated in xenograft models of solid tumors and hematological malignancies.

Osteosarcoma Xenograft Model (SJSA-1)

| Animal Model | Dosing Regimen | Key Findings | Reference |

| SJSA-1 Xenograft | 25 mg/kg, p.o., QDx14 | Dose-dependent inhibition of tumor growth. | [7] |

| SJSA-1 Xenograft | 50 mg/kg, p.o., QDx7 | More pronounced tumor growth inhibition compared to the 25 mg/kg dose. | [7] |

| SJSA-1 Xenograft | Single oral dose | Robust induction of p53 and its target genes at 3 and 6 hours post-administration. | [1][4] |

Acute Myeloid Leukemia (AML) Systemic Model (MV-4-11)

| Animal Model | Dosing Regimen | Key Findings | Reference |

| MV-4-11 Systemic Xenograft | QDx14, oral dosing | A clear reduction in tumor growth at well-tolerated doses. | [5][6] |

| MV-4-11 Xenograft | Single dose | In vivo activation of the p53 pathway confirmed by western blot of tumor tissue. | [6] |

Experimental Protocols

In Vitro Assays

-

MDM2 Binding Assay: An ELISA-based assay was utilized to determine the IC50 of ASTX295 against the MDM2 protein.[1][4]

-

Cell Growth Inhibition Assays: The anti-proliferative effects of ASTX295 were assessed using standard 72-hour assays such as the Sulforhodamine B (SRB) or XTT assay.[1][4]

-

Western Blotting: Whole-cell lysates from treated and untreated cells were subjected to western blotting to analyze the protein levels of p53, MDM2, p21, and apoptotic markers like cleaved PARP and caspases.[6]

-

Quantitative Real-Time PCR (qRT-PCR): The transcriptional activation of p53 target genes, such as MDM2 and CDKN1A (p21), was quantified using TaqMan qRT-PCR.[6]

In Vivo Animal Models

-

SJSA-1 Osteosarcoma Xenograft Model: SJSA-1 cells, which are characterized by wild-type TP53 and MDM2 amplification, were subcutaneously injected into the hind leg of 10-12 week old athymic BALB/c or NOD/SCID mice.[8] Tumor growth was monitored by caliper measurements.[8] ASTX295 was administered orally (p.o.).[7]

-